molecular formula C18H18N2O B2371168 4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile CAS No. 1022585-37-0

4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile

Cat. No.: B2371168
CAS No.: 1022585-37-0
M. Wt: 278.355
InChI Key: YIYVUIJDSIIQEP-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile is an organic compound with a complex structure that includes an indole ring system substituted with a benzenecarbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution with Benzenecarbonitrile: The indole derivative is then reacted with a benzenecarbonitrile compound in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenecarbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide
  • 3,6,6-Trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole

Uniqueness

4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both an indole ring and a benzenecarbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile , also known as N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide , has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O2C_{24}H_{24}N_{2}O_{2}. The compound features a benzamide backbone with a substituted indole derivative that contributes to its unique chemical properties. The presence of functional groups such as the trimethyl and oxo groups enhances its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
  • Substitution Reactions : The indole core is modified to introduce the 2,6,6-trimethyl and 4-oxo groups.
  • Coupling with Benzamide : The final step involves coupling the modified indole with benzoyl chloride in the presence of a base like triethylamine .

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains including Staphylococcus aureus, demonstrating a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar compounds have been reported to inhibit PARP-1 activity, which is crucial in cancer therapy as it plays a role in DNA repair mechanisms. Inhibitors of PARP-1 can enhance the efficacy of DNA-damaging agents used in chemotherapy .

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell growth and apoptosis. The compound may influence various signaling pathways that regulate these processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their mechanisms:

  • Antibacterial Studies : A study on similar benzoxazole derivatives found that modifications in their structure significantly impacted their antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Research has indicated that derivatives with similar structural motifs can act as effective inhibitors in cancer models by targeting specific pathways involved in tumor growth .

Comparative Analysis

A comparison of this compound with similar compounds reveals unique aspects regarding its biological activity:

Compound NameAntimicrobial ActivityAnticancer PotentialStructural Features
Compound AModerateHighBenzamide backbone
Compound BHighModerateIndole derivative
Current Compound Significant Potentially High Trimethyl & oxo groups

Properties

IUPAC Name

4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-8-15-16(9-18(2,3)10-17(15)21)20(12)14-6-4-13(11-19)5-7-14/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYVUIJDSIIQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)C#N)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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